N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-[2-(methylthio)phenyl]ethanediamide
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Description
Scientific Research Applications
Synthesis and Chemical Reactions
- A study presented the synthesis of various N-acyl-N-phenyl carbothioamides, including compounds with tetrahydroquinoline structures, which exhibited significant platelet antiaggregating activity, comparable to acetylsalicylic acid. These compounds also showed moderate hypoglycemic activity and competitive antiacetylcholine effects (Ranise et al., 1991).
- Research into the synthesis of pyridine and fused pyridine derivatives, including those with tetrahydroquinoline structures, highlighted the potential for these compounds in developing new chemical entities with varied biological activities (Al-Issa, 2012).
Biological Activities
- The development of bisquinoline derivatives, including those with modifications on the tetrahydroquinoline moiety, was investigated for their potential as fluorescent zinc sensors. These compounds demonstrated zinc ion-induced fluorescence, suggesting applications in biochemical sensing and imaging (Mikata et al., 2009).
- A study on the enantioselective functionalization of amines, including tetrahydroquinoline derivatives, through palladium-catalyzed C-H arylation, showcased the utility of such compounds in asymmetric synthesis, which is crucial in the development of chiral drugs and other bioactive molecules (Jain et al., 2016).
Material Science and Photophysical Properties
- Investigations into cyclometalated iridium complexes, incorporating tetrahydroquinoline ligands, have revealed their high efficiency in red phosphorescence, offering applications in organic light-emitting diodes (OLEDs) and other photophysical technologies (Tsuboyama et al., 2003).
properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2S/c1-28-13-7-8-18-16-19(11-12-21(18)28)22(29-14-5-6-15-29)17-26-24(30)25(31)27-20-9-3-4-10-23(20)32-2/h3-4,9-12,16,22H,5-8,13-15,17H2,1-2H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRMMBXSAKOUSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3SC)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide |
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